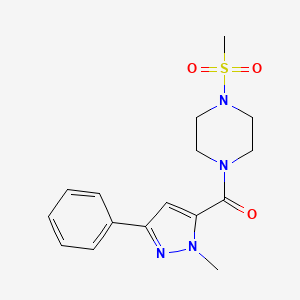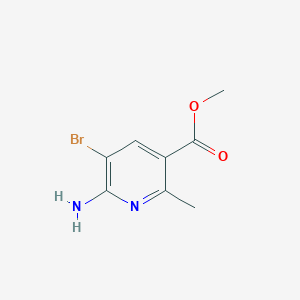
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as DPA-714, is a selective radioligand for imaging the translocator protein (TSPO) in the brain. This compound has been widely used in scientific research for its potential in diagnosing and treating various neurological disorders.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Materials Science
Research on pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes, which demonstrate the impact of hydrogen bonding on the self-assembly process and exhibit significant antioxidant activity. These findings highlight the potential of pyrazole-acetamide-based compounds in designing new materials with desirable properties for applications in catalysis, molecular recognition, and antioxidation (Chkirate et al., 2019).
Antimicrobial and Antitumor Applications
The synthesis of 4-oxo-thiazolidine derivatives starting from ethyl (4-chlorophenoxy)acetate has been investigated, leading to compounds with antimicrobial properties. This suggests the potential of using chlorophenoxy-acetamide structures as scaffolds for developing new antimicrobial agents (Patel et al., 2009).
Additionally, the synthesis of anticancer drugs based on acetamide structures, including N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown promising in vitro antitumor activity, indicating the potential for developing new anticancer therapeutics from similar acetamide derivatives (Sharma et al., 2018).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including compounds with chlorophenyl-acetamide structures, have demonstrated their potential as candidates for photonic devices. This research opens avenues for the use of chlorophenoxy-acetamide derivatives in optical switches, modulators, and energy applications (Castro et al., 2017).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(13(19)10-12)24-11-17(23)20-6-8-22-7-5-14(21-22)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXVZVYBRMLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2765503.png)



![6-(3-fluorobenzyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765507.png)
![1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one](/img/structure/B2765508.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)

![Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2765514.png)
![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)

![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)
![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)